4-Amino-1-ethynylpyrimidin-2(1H)-one

Nucleoside Synthesis Click Chemistry Synthetic Yield

Researchers seeking an N1-ethynyl handle for click chemistry often encounter C5-isomer interference that blocks glycosidic bond formation. 4-Amino-1-ethynylpyrimidin-2(1H)-one solves this with a sterically unencumbered terminal alkyne at N1, enabling efficient CuAAC conjugation while preserving the N-glycosidic site. • Achieves 50% synthetic yield from trichlorovinyl precursor in THF/n-BuLi. • Favorable logP (-0.7) and TPSA (58.7 Ų) support both aqueous solubility and membrane permeability. • Single H-bond donor minimizes undesired aggregation during solid-phase oligonucleotide synthesis.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 141299-26-5
Cat. No. B137196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethynylpyrimidin-2(1H)-one
CAS141299-26-5
Synonyms2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (9CI)
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC#CN1C=CC(=NC1=O)N
InChIInChI=1S/C6H5N3O/c1-2-9-4-3-5(7)8-6(9)10/h1,3-4H,(H2,7,8,10)
InChIKeyAVMBMGHZNBGJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-ethynylpyrimidin-2(1H)-one Procurement Guide


4-Amino-1-ethynylpyrimidin-2(1H)-one (CAS 141299-26-5) is a heterocyclic organic compound classified as an aminopyrimidine derivative with a terminal ethynyl group at the N1 position [1]. This compound serves as a versatile building block in nucleoside analog synthesis and click chemistry applications [2]. Its molecular formula is C6H5N3O, with a molecular weight of 135.12 g/mol, and it exhibits a calculated XLogP3-AA of -0.7 and a topological polar surface area of 58.7 Ų [1]. The compound is also referred to as N1-ethynylcytosine, reflecting its structural relationship to cytosine with an ethynyl substitution at the N1 rather than the C5 position [2].

Click Chemistry N1-terminal alkyne handle for CuAAC conjugation with azide-functionalized sugars or probes
Nucleoside Synthesis N1-ethynyl allows glycosidic bond formation while retaining click reactivity; distinct from C5-substituted analogs
Physicochemical Profile Reported low TPSA and reduced HBD count may support membrane permeability assessment in nucleoside analog research

Why 4-Amino-1-ethynylpyrimidin-2(1H)-one Is Irreplaceable


4-Amino-1-ethynylpyrimidin-2(1H)-one possesses a unique structural feature—the ethynyl group located at the N1 position of the pyrimidine ring—that fundamentally distinguishes it from closely related analogs such as cytosine (unsubstituted at N1) and 5-ethynylcytosine (ethynyl at C5) [1]. This positional isomerism dictates divergent reactivity profiles in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and subsequent nucleoside construction [2]. Specifically, the N1-ethynyl group serves as a sterically unencumbered terminal alkyne handle for click chemistry, whereas the 5-ethynyl isomer requires the N1 position to remain free for glycosidic bond formation in nucleoside synthesis [3]. Substituting the N1-ethynyl compound with either cytosine or 5-ethynylcytosine would result in either a complete loss of click reactivity or an inability to form the requisite N-glycosidic linkage, thereby invalidating the synthetic route [2]. The quantitative evidence below substantiates that these structural differences translate into measurable differences in synthetic yield and physicochemical properties that directly impact procurement decisions.

vs. Cytosine Lacks the N1-ethynyl group; no click handle. Direct replacement would disable CuAAC-based conjugation and N1-alkylation pathways.
vs. 5‑Ethynylcytosine Ethynyl at C5 competes with N1 glycosidic bond formation; may shift click reactivity and require alternative protection strategies, limiting direct interchangeability.
vs. Other N1‑Alkynyls Chain-length or steric differences can alter reaction kinetics and solubility; reported yield and lipophilicity profiles may not transfer without re-optimisation.

4-Amino-1-ethynylpyrimidin-2(1H)-one: Head-to-Head Comparisons


Synthetic Yield Benchmark

The synthesis of 4-Amino-1-ethynylpyrimidin-2(1H)-one from N1-(trichlorovinyl)cytosine proceeds with a 50% yield under n-butyllithium conditions in tetrahydrofuran [1]. This yield serves as a baseline for evaluating process viability when selecting an N1-ethynylated building block. In contrast, alternative synthetic routes to N1-alkynyl pyrimidines often report lower yields (<30%) due to competitive N3-alkylation and elimination side reactions [2]. The 50% yield represents a practical, reproducible starting point for gram-scale procurement.

Synthetic Yield
Data to verify
50% isolated
Reported baseline for N1-alkynyl pyrimidine procurement; may support process viability assessment
Class-level inference; yields below 30% reported in some alternative N1-alkynylation routes
Nucleoside Synthesis Click Chemistry Synthetic Yield

Lipophilicity and Membrane Permeability

4-Amino-1-ethynylpyrimidin-2(1H)-one exhibits a calculated XLogP3-AA value of -0.7 [1]. This lipophilicity is substantially higher than that of unsubstituted cytosine, which has reported logP values ranging from -1.73 to -0.94 [2]. The ~1 log unit increase translates to approximately a 10-fold greater partition into octanol, indicating improved passive membrane permeability for downstream nucleoside analogs. The ethynyl group contributes to this enhanced lipophilicity without introducing the steric hindrance associated with larger hydrophobic substituents.

Lipophilicity
Reported
XLogP3-AA −0.7
Higher than cytosine (logP ~ −1.7 to −0.9); may influence passive permeability in cellular models
Cross-study comparison; computational prediction not experimentally validated
Physicochemical Properties Drug Design Bioavailability

Topological Polar Surface Area

The topological polar surface area (TPSA) of 4-Amino-1-ethynylpyrimidin-2(1H)-one is 58.7 Ų [1]. This is lower than the TPSA of cytosine, which is reported as 71.77 Ų [2]. TPSA is inversely correlated with blood-brain barrier penetration and oral absorption. The ~13 Ų reduction reflects the replacement of a hydrogen atom at N1 with an ethynyl group, which does not contribute additional polar surface area but reduces the overall polarity by blocking one hydrogen bond donor site. A TPSA below 60 Ų is generally considered favorable for CNS penetration, whereas a TPSA above 70 Ų is less favorable [3].

TPSA
Data to verify
58.7 Ų
Below 60 Ų; supports CNS-permeability assessment in prodrug design research
Class-level threshold; actual membrane partitioning requires experimental confirmation
Physicochemical Properties ADME Blood-Brain Barrier

Hydrogen Bond Donor Count

4-Amino-1-ethynylpyrimidin-2(1H)-one possesses only 1 hydrogen bond donor (the exocyclic NH2 group) [1], whereas cytosine contains 2 hydrogen bond donors (the exocyclic NH2 and the N1-H) [2]. The N1-ethynyl substitution eliminates the N1-H donor site, reducing the compound's capacity for intermolecular hydrogen bonding. This reduction can influence solubility, crystal packing, and aggregation behavior in both synthetic and biological contexts. In click chemistry applications, the absence of an N1-H donor prevents competitive hydrogen bonding with copper catalysts, potentially enhancing reaction efficiency.

H‑Bond Donors
Reported
1 HBD
Reduced vs. cytosine (2 HBD); may improve non-polar solubility and reduce catalyst interference
Structural inference; solubility and aggregation behaviour require per-application evaluation
Physicochemical Properties Solubility Crystal Packing

Application Scenarios


N1-Modified Nucleoside Synthesis via Click Chemistry

4-Amino-1-ethynylpyrimidin-2(1H)-one is ideally suited as a precursor for the construction of N1-modified nucleoside analogs through CuAAC click reactions. The N1-ethynyl group provides a reactive handle for conjugation with azide-functionalized ribose or deoxyribose derivatives [1]. This application leverages the 50% synthetic yield [2] and the compound's favorable physicochemical profile (logP = -0.7, TPSA = 58.7 Ų) [3] to generate diverse libraries of nucleoside analogs with tunable lipophilicity and membrane permeability. The absence of an N1-H donor site [3] minimizes undesired hydrogen bonding during click catalysis.

Terminal Alkyne-Functionalized DNA Building Blocks

The compound serves as a direct precursor for the synthesis of ethynyl-modified pyrimidine nucleobases that can be incorporated into DNA strands. The N1-ethynyl group enables post-synthetic modification of oligonucleotides without interfering with Watson-Crick base pairing [1]. The 50% yield from the trichlorovinyl precursor [2] supports gram-scale procurement for oligonucleotide synthesis facilities. The reduced hydrogen bond donor count (1 vs. 2 for cytosine) [3] may also reduce aggregation during solid-phase synthesis.

HCV and Antiviral Lead Development

Ethynyl-substituted pyrimidines, including N1-ethynyl derivatives, are disclosed in patents as inhibitors of hepatitis C virus (HCV) replication [4]. 4-Amino-1-ethynylpyrimidin-2(1H)-one can be utilized as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing antiviral potency. Its enhanced lipophilicity (logP = -0.7 vs. cytosine's -1.73 to -0.94) [3] and reduced TPSA (58.7 Ų) [3] suggest improved cellular uptake relative to unmodified cytosine, a critical parameter for antiviral efficacy.

Click Bioconjugation and Probe Synthesis

The terminal alkyne functionality of 4-Amino-1-ethynylpyrimidin-2(1H)-one makes it an attractive building block for bioconjugation via CuAAC. This includes the synthesis of fluorescent probes, affinity tags, and antibody-drug conjugates [1]. The 50% synthetic yield [2] and the compound's favorable physicochemical properties (logP = -0.7) [3] support its use in constructing water-soluble, yet membrane-permeable, conjugates. The absence of an N1-H donor site [3] may reduce off-target hydrogen bonding in biological environments.

Application
Selection Property
Validation Focus
CuAAC‑based N1‑nucleoside synthesis
N1‑terminal alkyne handle; no competing N1‑H donor
Click efficiency and glycosidic bond formation yield
Oligonucleotide post‑synthetic modification
Ethynyl group compatible with Watson–Crick pairing; reduced HBD count
Solid‑phase coupling efficiency and aggregation during synthesis
Antiviral lead scaffold SAR studies
Ethynyl‑substituted pyrimidine core; higher lipophilicity vs. cytosine
Antiviral activity screening in research models; cellular uptake assessment
Bioconjugation and probe synthesis
Terminal alkyne for CuAAC with azide‑tags; moderate logP
Conjugation efficiency; water solubility and membrane permeability balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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